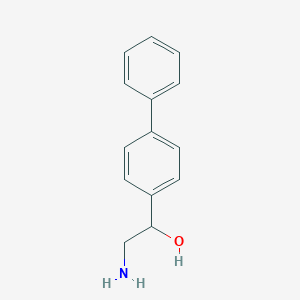
2-Amino-1-(4-phenylphenyl)ethan-1-ol
Descripción general
Descripción
2-Amino-1-(4-phenylphenyl)ethan-1-ol, also known as β-phenylethanolamine (β-PEA), is a naturally occurring compound found in various foods, such as chocolate, cheese, and wine. It is a biogenic amine that acts as a neurotransmitter and neuromodulator in the central nervous system. β-PEA has been studied for its potential applications in various fields, including medicine and agriculture.
Mecanismo De Acción
β-PEA acts as a neurotransmitter and neuromodulator in the central nervous system. It binds to and activates various receptors, including adrenergic, dopaminergic, and serotonergic receptors. β-PEA also inhibits the reuptake of monoamine neurotransmitters, such as dopamine and norepinephrine.
Efectos Bioquímicos Y Fisiológicos
β-PEA has been shown to have various biochemical and physiological effects. It has been shown to increase energy expenditure, decrease food intake, and improve glucose metabolism. It has also been shown to have anti-inflammatory and antioxidant properties, which may help prevent or treat various diseases, such as cardiovascular disease and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
β-PEA has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It also has a wide range of potential applications in various fields. However, β-PEA has some limitations for lab experiments. It has low bioavailability and a short half-life, which may affect its efficacy in vivo. It also has low solubility in water, which may limit its use in aqueous solutions.
Direcciones Futuras
There are several future directions for research on β-PEA. One potential area of research is its use as a natural preservative in food products. Another area of research is its potential use as a treatment for various diseases, such as obesity, diabetes, and neurodegenerative diseases. Further research is also needed to better understand its mechanisms of action and to optimize its synthesis and formulation for various applications.
Aplicaciones Científicas De Investigación
β-PEA has been studied for its potential applications in various fields, including medicine, agriculture, and food science. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as a natural preservative in food products.
Propiedades
Número CAS |
110826-96-5 |
|---|---|
Nombre del producto |
2-Amino-1-(4-phenylphenyl)ethan-1-ol |
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
2-amino-1-(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H15NO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2 |
Clave InChI |
ATTHACCWLCOMAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

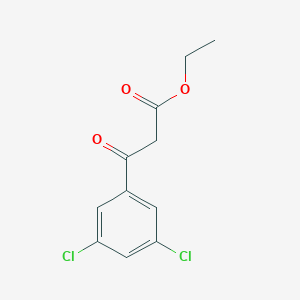
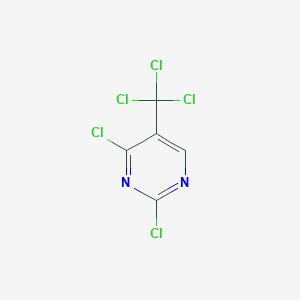
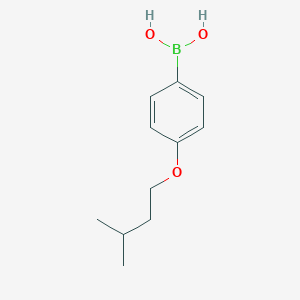

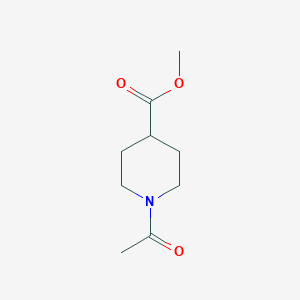
![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)
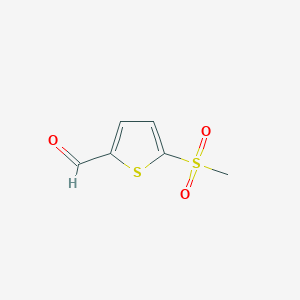


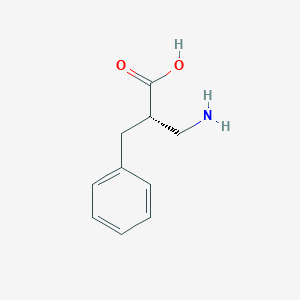
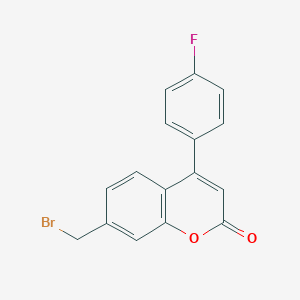

![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)
![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)